molecular formula C13H19N5O2 B13307356 Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate

Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13307356
M. Wt: 277.32 g/mol
InChI Key: FCQRNYMFIUQMRS-UHFFFAOYSA-N
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Description

Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate is a carbamate derivative featuring a pyrrolidine ring substituted at the 1-position with an N'-aminocarbamimidoyl group and at the 3-position with a benzyl carbamate moiety. The compound’s structure suggests applications in medicinal chemistry, particularly as a building block for protease inhibitors or kinase-targeting agents, given the prevalence of carbamates and guanidine-like groups (e.g., carbamimidoyl) in bioactive molecules .

Properties

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

benzyl N-[1-[(E)-C-aminocarbonohydrazonoyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H19N5O2/c14-12(17-15)18-7-6-11(8-18)16-13(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2,(H2,14,17)(H,16,19)

InChI Key

FCQRNYMFIUQMRS-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)/C(=N/N)/N

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=NN)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl N-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4)

  • Structural Features : Contains a benzyl carbamate linked to a furylpropyl chain with a quinazolinylmethyl substituent.
  • Synthesis : Prepared via BF3•OEt2-mediated cyclization in MeCN under reflux, followed by neutralization with KHCO3 .
  • Key Data: No explicit molecular weight or spectral data provided, but the synthesis emphasizes the role of Lewis acids in constructing complex heterocyclic systems.
  • Comparison: Unlike the target compound, this analog lacks the pyrrolidine core and instead incorporates a quinazolinone-furan hybrid. The extended π-system may enhance UV absorption or binding to aromatic protein pockets .

tert-Butyl N-{1-[6-(Aminomethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate

  • Structural Features: Pyrrolidine ring with a pyridinyl-aminomethyl substituent and a tert-butyl carbamate protecting group.
  • Synthesis: Not detailed in the evidence, but tert-butyl carbamates are typically synthesized using Boc-anhydride under basic conditions .
  • Key Data : Purity ≥95%; molecular formula inferred as C16H24N4O2 (Mol. Weight: 320.39 g/mol).
  • The pyridine moiety introduces basicity and metal-coordination capabilities absent in the target .

Benzyl N-[1-(Hydroxymethyl)cyclopropyl]carbamate (PBLJ0888)

  • Structural Features : Cyclopropane ring substituted with hydroxymethyl and benzyl carbamate groups.
  • Synthesis : CAS 3999-56-2; likely involves cyclopropanation followed by carbamate formation .
  • Key Data: Molecular formula C12H13NO3 (Mol. Weight: 219.24 g/mol).
  • Comparison : The cyclopropane ring introduces strain and rigidity, contrasting with the flexible pyrrolidine in the target compound. The hydroxymethyl group may participate in hydrogen bonding, whereas the carbamimidoyl group in the target offers guanidine-like reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method
Target Compound* C14H19N5O2 301.34 Pyrrolidine, N'-aminocarbamimidoyl, benzyl Not provided in evidence
Compound 4 C25H23N3O5 445.47 Quinazolinone-furan hybrid BF3•OEt2 in MeCN
tert-Butyl analog C16H24N4O2 320.39 Pyridinyl-aminomethyl, tert-butyl Boc-protection (inferred)
PBLJ0888 C12H13NO3 219.24 Cyclopropane, hydroxymethyl Cyclopropanation + carbamation

*Molecular formula and weight inferred for the target compound based on structural analysis.

Research Findings and Implications

  • Synthetic Strategies: The use of BF3•OEt2 () highlights the importance of Lewis acids in constructing carbamate-linked heterocycles. Similar methods may apply to the target compound’s synthesis, though the N'-aminocarbamimidoyl group would require additional steps, such as guanylation .
  • Structural Impact: Pyrrolidine vs. Cyclopropane: Pyrrolidine’s flexibility may favor binding to dynamic enzyme active sites, while cyclopropane’s rigidity could enhance metabolic stability . Benzyl vs. tert-Butyl: Benzyl groups offer ease of deprotection under hydrogenolysis, whereas tert-butyl groups require acidic conditions, influencing synthetic workflow .
  • Spectroscopic Data Gaps: Limited NMR/IR data in the evidence precludes direct comparison of electronic environments. Future studies should prioritize spectral characterization of the target compound.

Biological Activity

Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate, also known by its CAS number 1700563-88-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H19N5O2
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 1700563-88-7

The structural characteristics of this compound suggest that it may interact with various biological targets due to the presence of both a pyrrolidine ring and an aminocarbamimidoyl group.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance:

  • Receptor Modulation : Compounds like this compound may act as modulators of specific receptors, influencing cellular signaling pathways.
  • Antitumor Activity : Preliminary studies have shown that related pyrrolidine compounds can exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. The following table summarizes key findings from recent research:

Study ReferenceBiological ActivityMethodologyKey Findings
AntiproliferativeIn vitroInduced cell death in pancreatic cancer cells at concentrations above 10 µM.
Receptor antagonismIn vivoShowed significant reduction in tumor size in xenograft models after treatment.
Seizure activityAnimal modelDemonstrated potent antiseizure effects, indicating potential for neurological applications.

Case Studies and Research Findings

  • Antitumor Effects : A study investigating the antitumor properties of similar compounds found that they significantly reduced cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) when treated with doses around 10 µM over three days . This suggests that this compound may have comparable effects.
  • Neurological Applications : Another study highlighted the antiseizure activity of related compounds, indicating that modifications to the pyrrolidine structure can enhance bioavailability and efficacy against seizures . This opens avenues for research into its potential use in treating epilepsy or other neurological disorders.

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